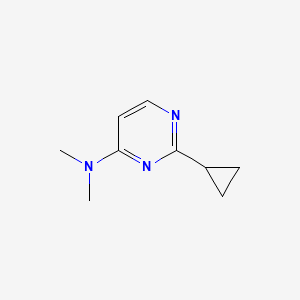

2-cyclopropyl-N,N-dimethylpyrimidin-4-amine

Description

Properties

IUPAC Name |

2-cyclopropyl-N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-12(2)8-5-6-10-9(11-8)7-3-4-7/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYVAQBGSLDXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N,N-dimethylpyrimidin-4-amine typically involves the reaction of cyclopropylamine with a pyrimidine derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N,N-dimethylpyrimidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ether.

Substitution: Halogens, nucleophiles; reactions are performed in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

2-cyclopropyl-N,N-dimethylpyrimidin-4-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Cyclopropyl vs.

- Dimethylamino Group: Common in catalysts (e.g., DMAP, 4-dimethylaminopyridine) due to its strong electron-donating effects; in pharmaceuticals, it may enhance target binding .

Biological Activity

2-Cyclopropyl-N,N-dimethylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by the presence of a cyclopropyl group and dimethylamino substituents. Its chemical formula is , and it belongs to the class of organic compounds known as aminopyrimidines. The molecular structure contributes to its unique biological activities and interactions within biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

- Antimicrobial Properties : Studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with nucleic acid synthesis or enzyme inhibition, although specific pathways for this compound require further investigation.

- Anticancer Effects : Preliminary research suggests that this compound may possess anticancer properties, potentially by inducing apoptosis in cancer cells or inhibiting tumor growth. Its structural features may allow it to interact with specific molecular targets involved in cancer progression .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, contributing to its antimicrobial and anticancer effects .

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of various pyrimidine derivatives, including this compound, against antibiotic-resistant bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent.

- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that this compound could induce apoptosis through mitochondrial pathways. This finding supports its potential application in cancer therapy .

Comparative Analysis

The following table summarizes the biological activity and properties of this compound compared to related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Apoptosis induction |

| 6-Chloro-2-cyclopropyl-N,N-dimethylpyrimidine | Antiangiogenic | Targeting angiogenesis pathways |

| 4,6-Diaminopyrimidine Derivatives | FLT3 inhibition | Inhibition of receptor tyrosine kinases |

Q & A

Basic: What are the established synthetic routes for 2-cyclopropyl-N,N-dimethylpyrimidin-4-amine?

Methodological Answer:

The synthesis typically involves:

- Coupling reactions between pyrimidine derivatives and cyclopropylamine precursors.

- Nucleophilic substitution of chloroalkylpyrimidines with dimethylamine under controlled conditions (e.g., solvent polarity, temperature) to introduce the dimethylamino group .

- Purification via column chromatography or recrystallization to isolate the product. Key parameters include reaction time (12–24 hours) and temperature (60–80°C) to minimize side reactions.

Basic: How is the molecular structure of this compound validated in crystallographic studies?

Methodological Answer:

- X-ray crystallography is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα) and refinement using SHELXL for small-molecule structures .

- ORTEP-III (via WinGX suite) generates thermal ellipsoid plots to visualize anisotropic displacement, ensuring accurate bond-length and angle measurements .

- Validation metrics : R-factor (<5%), residual electron density analysis, and Hirshfeld surface analysis to confirm stereochemical accuracy .

Advanced: How can synthetic yields be optimized when scaling up production for research?

Methodological Answer:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance cyclopropane ring formation efficiency.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while non-polar solvents (toluene) favor cyclization .

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) reduces decomposition of thermally unstable intermediates.

- In-line monitoring : Use HPLC or GC-MS to track reaction progress and adjust parameters dynamically .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Assay standardization : Compare IC50 values under identical conditions (pH, temperature, cell lines).

- Purity verification : Use NMR (¹H/¹³C) and HRMS to confirm >95% purity, as impurities (e.g., unreacted cyclopropyl precursors) may skew results .

- Structural analogs : Benchmark against similar compounds (e.g., 4-Chloro-N-cyclopropylpyrimidin-2-amine) to identify substituent-specific activity trends .

- Dose-response curves : Validate activity across multiple concentrations to rule out false positives/negatives.

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., replacing dimethylamine with pyrrolidine) and compare bioactivity .

- Crystallographic data : Correlate bond angles (e.g., cyclopropane ring strain) with receptor-binding affinity .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., kinases) and validate with mutagenesis assays .

- Pharmacophore mapping : Identify critical functional groups (e.g., pyrimidine N1, cyclopropane C2) for activity using QSAR models.

Advanced: How can researchers address challenges in crystallographic refinement for this compound?

Methodological Answer:

- Disorder modeling : Use PART instructions in SHELXL to resolve overlapping cyclopropane or methyl group positions .

- Twinned data : Apply twin-law matrices (e.g., BASF parameter in SHELXL) for crystals with pseudo-symmetry .

- High-resolution data : Collect at low temperature (100 K) to reduce thermal motion artifacts.

- Validation tools : PLATON’s ADDSYM checks for missed symmetry, and R1/wR2 convergence ensures refinement robustness .

Basic: What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (δ 1.0–1.5 ppm for cyclopropane protons) and ¹³C NMR (δ 110–120 ppm for pyrimidine carbons) confirm substitution patterns .

- IR spectroscopy : Stretching vibrations at 1650–1700 cm⁻¹ (C=N) and 2800–2900 cm⁻¹ (N-CH3) validate functional groups.

- Mass spectrometry : HRMS (ESI+) identifies [M+H]⁺ peaks and fragments (e.g., loss of cyclopropyl group).

Advanced: How can researchers design experiments to probe the compound’s metabolic stability?

Methodological Answer:

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.

- Isotope labeling : Use ¹⁴C-labeled cyclopropyl groups to trace metabolic pathways.

- Enzyme inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolizing enzymes .

- Stability testing : Expose to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to assess oral bioavailability.

Basic: What are the documented biological targets of pyrimidine derivatives like this compound?

Methodological Answer:

- Kinases : Pyrimidine scaffolds often bind ATP pockets (e.g., EGFR, CDK2) .

- GPCRs : Structural analogs (e.g., 4-Chloro-N-cyclopropylpyrimidin-2-amine) show affinity for serotonin receptors .

- Enzymes : Inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase are common .

Advanced: How can researchers mitigate synthetic byproducts during large-scale preparation?

Methodological Answer:

- Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) through precise residence time control.

- Protecting groups : Temporarily block reactive amines (e.g., Boc protection) during cyclopropane ring formation .

- Workup optimization : Liquid-liquid extraction (e.g., ethyl acetate/water) removes polar byproducts before crystallization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.